

Spectroscopic Profile of (+)-3-Bromocamphor: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-3-Bromocamphor

Cat. No.: B079212

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(+)-3-Bromocamphor** ($C_{10}H_{15}BrO$), a chiral monoterpene ketone. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting the data in a clear, tabular format for easy reference and comparison. Furthermore, it outlines the general experimental protocols for acquiring such spectroscopic data.

Data Presentation

The following tables summarize the key spectroscopic data for **(+)-3-Bromocamphor**.

¹H NMR Spectroscopic Data

Solvent: Chloroform-d ($CDCl_3$) Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
4.625	d	4.9	CH-Br (C3-H)
2.306	m	-	CH (C4-H)
2.084	m	-	CH ₂
1.885	m	-	CH ₂
1.695	m	-	CH ₂
1.431	m	-	CH ₂
1.085	s	-	CH ₃
0.974	s	-	CH ₃
0.937	s	-	CH ₃

¹³C NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppm	Carbon Type
210.8	C=O (C2)
59.5	C-Br (C3)
47.9	C (C1)
46.8	C (C7)
43.4	CH (C4)
29.8	CH ₂
26.9	CH ₂
21.5	CH ₃
19.8	CH ₃
9.4	CH ₃

Infrared (IR) Spectroscopic Data

Technique: Film

Wavenumber (cm ⁻¹)	Functional Group
~2960	C-H stretch (alkane)
~1750	C=O stretch (ketone)
~1450	C-H bend (alkane)
~700-600	C-Br stretch

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity	Proposed Fragment
232/230	Moderate	[M] ⁺ (Molecular ion)
151	High	[M - Br] ⁺
123	High	[C ₉ H ₁₅] ⁺
109	Moderate	[C ₈ H ₁₃] ⁺
95	High	[C ₇ H ₁₁] ⁺
83	High	[C ₆ H ₁₁] ⁺
69	Moderate	[C ₅ H ₉] ⁺
55	Moderate	[C ₄ H ₇] ⁺

Experimental Protocols

The following sections describe generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

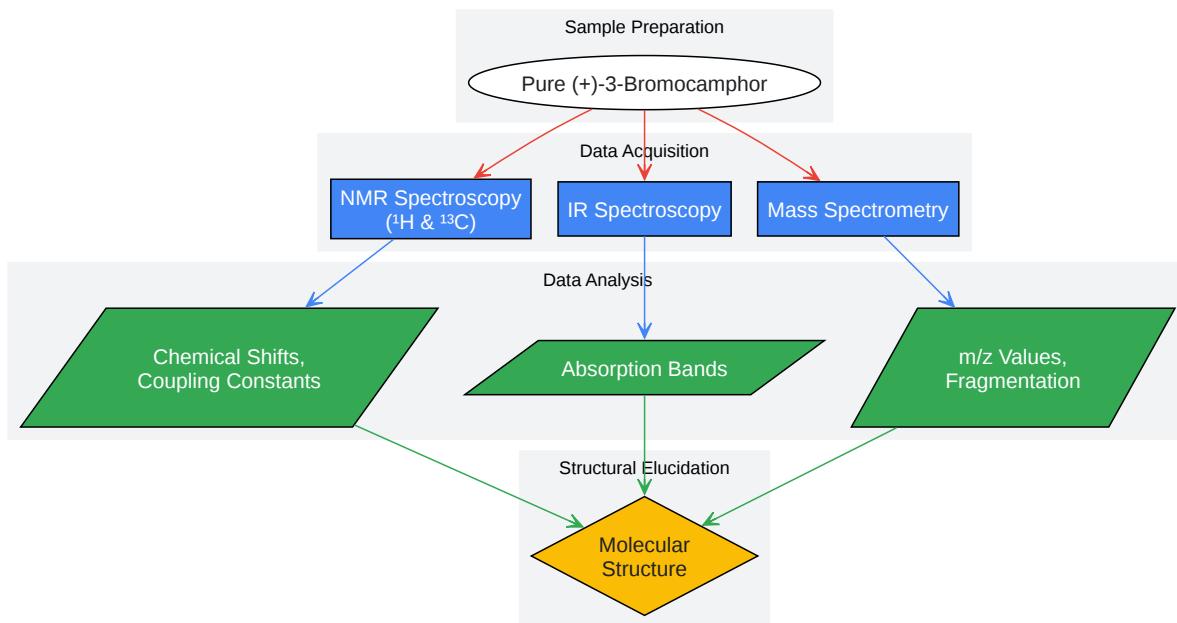
A solution of **(+)-3-Bromocamphor** is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent, typically chloroform-d (CDCl₃), within an NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz or higher. For ¹H NMR, standard pulse sequences are used, and for ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like **(+)-3-Bromocamphor**, a common method involves preparing a thin film. This is achieved by dissolving a small amount of the compound in a volatile solvent, applying the solution to a salt plate (e.g., KBr or NaCl), and allowing the solvent to evaporate,

leaving a thin film of the analyte. The salt plate is then placed in the spectrometer's sample holder, and the spectrum is recorded.

Mass Spectrometry (MS)


Mass spectra are acquired using a mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron Ionization (EI) is a standard method for the analysis of small, volatile organic molecules like **(+)-3-Bromocamphor**.

In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **(+)-3-Bromocamphor**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **(+)-3-Bromocamphor**.

- To cite this document: BenchChem. [Spectroscopic Profile of (+)-3-Bromocamphor: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b079212#3-bromocamphor-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b079212#3-bromocamphor-spectroscopic-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com